molecular formula C23H26N4O2S B2720524 N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921834-19-7

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2720524
CAS No.: 921834-19-7
M. Wt: 422.55
InChI Key: WGEOFBIUPWZDJJ-UHFFFAOYSA-N
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Description

“N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a chemical compound . It is a derivative of 2-amino-4-phenylthiazole . The compound has been evaluated for its in vitro antibacterial activity against several bacterial strains .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction mixture is typically heated at reflux for a certain period .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by various spectroanalytical data such as 1H nuclear magnetic resonance, 13C nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .


Chemical Reactions Analysis

The compound is involved in reactions that are part of the synthesis process. For instance, a suspension of 4-(2-aminothiazol-4-yl)phenol in acetone is reacted with chloroacetonitrile .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the melting point can be determined, and the presence of certain functional groups can be confirmed using FT-IR .

Scientific Research Applications

Anticancer Activities

The design and synthesis of N-substituted thiazolyl-benzamide derivatives have been explored for their anticancer activities. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity against multiple cancer cell lines. These compounds have shown significant potency, with some derivatives exhibiting higher anticancer activities than reference drugs, highlighting their potential as novel anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antiallergy Properties

The exploration of thiazole derivatives extends into antimicrobial and antiallergy applications as well. N-substituted-thiazolyl)oxamic acid derivatives have demonstrated potent antiallergy activity, showing significant potency in comparison to existing treatments (Hargrave et al., 1983). Additionally, certain 2-phenylamino-thiazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains, with some molecules outperforming reference drugs in inhibitory effectiveness (Bikobo et al., 2017).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the query compound, has shown that these compounds possess cardiac electrophysiological activity, potentially acting as selective class III agents for treating arrhythmias (Morgan et al., 1990).

Synthesis and Biological Evaluations

The synthesis of novel compounds incorporating the thiazole and benzamide moieties, facilitated by techniques such as microwave-assisted synthesis, has led to the discovery of molecules with significant anticancer activity. These studies emphasize not only the therapeutic potential of these compounds but also the advancements in synthetic methodologies that allow for their efficient production (Tiwari et al., 2017).

Photophysical Properties and Fluorophores

Certain derivatives, such as N-2-Aryl-1,2,3-Triazoles, have been synthesized for their unique photophysical properties, serving as blue-emitting fluorophores. These compounds, through detailed studies involving absorption, emission, quantum yields, and dipole moments, have revealed potential applications in fluorescent labeling and imaging (Padalkar et al., 2015).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds, such as phenyl thiazolyl urea derivatives, have been identified as new classes of bacterial cell-wall biosynthesis inhibitors .

Future Directions

The compound and its derivatives could potentially be further studied for their antibacterial activity . Additionally, the presence of certain substituents, such as halogen groups, has been observed to enhance the antibacterial activity of newly synthesized compounds , suggesting potential directions for future research.

Properties

IUPAC Name

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-4-27(5-2)19-11-12-20(16(3)13-19)25-21(28)14-18-15-30-23(24-18)26-22(29)17-9-7-6-8-10-17/h6-13,15H,4-5,14H2,1-3H3,(H,25,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEOFBIUPWZDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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